4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-9(13(12)16)11-7-8(15)5-6-10(11)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUIKYPJIIUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690089 | |
| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-86-4 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-2′-fluoro-3′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid
The de novo synthesis would logically culminate in a cross-coupling reaction to unite the two substituted phenyl rings. The choice between convergent and linear approaches would depend on the availability of starting materials and the desired efficiency of the reaction sequence.
Convergent and Linear Synthesis Approaches
A convergent approach is the most probable strategy for synthesizing the target compound. This would involve the independent synthesis of two key fragments—the substituted benzoic acid moiety and the fluorinated methoxyphenyl group—which are then joined in a late-stage coupling reaction. A prime example of such a strategy is the Suzuki coupling reaction, which would link a boronic acid derivative with a halogenated aromatic compound.
In this context, the reaction would likely involve the coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid with a suitably functionalized benzoic acid, such as 2-bromo-4-chlorobenzoic acid or 2-iodo-4-chlorobenzoic acid, in the presence of a palladium catalyst.
Table 1: Proposed Convergent Synthesis via Suzuki Coupling
| Reactant A | Reactant B | Catalyst | Potential Product |
|---|
A linear synthesis, in contrast, would involve the sequential modification of a single starting material, building up the complexity step-by-step. This approach is generally less efficient for complex molecules and would be a less likely strategy for this particular target.
Regioselective Functionalization Techniques for the Benzoic Acid Core
Achieving the required substitution pattern on the benzoic acid ring (a chlorine atom at position 4 and the biaryl linkage at position 2) requires highly regioselective functionalization techniques. Starting from a simpler benzoic acid, electrophilic aromatic substitution reactions could be employed, but these often yield mixtures of isomers, complicating purification.
A more precise method involves using directing groups to control the position of incoming substituents. The carboxylic acid group itself can direct metallation to the ortho position, a strategy that offers superior regiocontrol.
Role of Directed ortho Metalation (DoM) Strategies for Substituted Aromatics
Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov The strategy utilizes a directing metalation group (DMG) on the aromatic ring, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This creates a stabilized carbanion that can then react with various electrophiles to introduce a wide range of substituents with high precision. organic-chemistry.org
The carboxylate group, formed by the deprotonation of a benzoic acid, can serve as an effective DMG. organic-chemistry.orgacs.org For instance, treating an unprotected benzoic acid with a strong lithium amide base can lead to deprotonation specifically at the position ortho to the carboxylate. organic-chemistry.orgnih.gov This methodology allows for the one-pot preparation of substituted benzoic acids that are otherwise difficult to access. nih.gov The choice of base, such as s-BuLi/TMEDA or n-BuLi/t-BuOK, can even influence which ortho position is metalated, offering a high degree of control over the reaction's regioselectivity. organic-chemistry.orgacs.org This approach is a key alternative to traditional electrophilic substitution and is instrumental in synthesizing contiguously substituted aromatic building blocks. organic-chemistry.orgrsc.org
Synthesis of Essential Precursors to the Benzoic Acid Scaffold
The synthesis of the target molecule is critically dependent on the availability of highly functionalized precursors. One of the most vital precursors is the boronic acid derivative of the fluorinated methoxyphenyl ring.
Preparation of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid
4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate for introducing the 4-chloro-2-fluoro-3-methoxyphenyl group via Suzuki coupling. google.comgoogle.com Its synthesis is a well-defined process that begins with 2-chloro-6-fluoroanisole (B1586750). google.comchemicalbook.com This starting material is subjected to a lithiation reaction, followed by quenching with a boron electrophile to form the desired boronic acid. google.com
Utilization of Organolithium Reagents in Boronic Acid Formation
The formation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid relies heavily on the use of organolithium reagents to achieve regioselective metalation. google.com The process involves the treatment of 2-chloro-6-fluoroanisole with n-butyllithium (n-BuLi). google.comgoogle.com The organolithium reagent acts as a strong base, selectively abstracting a proton from the aromatic ring to form a lithiated intermediate. google.com
This lithiated species is then reacted with an electrophilic boron compound, such as trimethyl borate (B1201080) (B(OCH₃)₃), to form a boronic acid ester. google.com Subsequent hydrolysis of this ester under acidic or basic conditions yields the final product, 4-chloro-2-fluoro-3-methoxyphenylboronic acid. google.com This method provides an efficient route to this crucial synthetic building block. google.comgoogle.com
Table 2: Synthesis Steps for 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Lithiation | 2-Chloro-6-fluoroanisole | n-Butyllithium (n-BuLi) | Lithiated derivative of 2-chloro-6-fluoroanisole |
| 2. Borylation | Lithiated Intermediate | Trimethyl borate (B(OCH₃)₃) | Boronic acid ester |
Methodologies for Isolation and Purification of Boronic Acid Intermediates
The synthesis of biaryl compounds like this compound often relies on boronic acid intermediates, such as (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. The purity of these intermediates is paramount for the success of subsequent coupling reactions. Various techniques are employed for their isolation and purification.
A common method involves acid-base extraction. The crude boronic acid can be treated with a base (e.g., sodium hydroxide, potassium carbonate) to form its corresponding boronate salt. google.com This salt is typically water-soluble, allowing for the removal of non-acidic organic impurities through extraction with an organic solvent like diethyl ether. google.com The aqueous layer containing the pure boronate salt is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the purified boronic acid, which can be isolated by filtration. google.comgoogle.com
Recrystallization is another effective purification technique. Solvents such as hot water, ethanol, benzene (B151609), or dichloroethane can be suitable for recrystallizing aryl boronic acids, depending on their specific polarity and solubility characteristics. reddit.comresearchgate.net
For challenging separations, derivatization can be employed. Boronic acids can react with diethanolamine (B148213) to form crystalline adducts that can be easily isolated and subsequently hydrolyzed back to the pure boronic acid. reddit.com Additionally, chromatography using silica (B1680970) gel or neutral alumina (B75360) can be effective, particularly for boronate esters, which may be purified using non-polar eluents like hexane. researchgate.net
In a specific method for isolating 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a mixture of water and a water-miscible organic solvent (like acetonitrile) containing the boronic acid is treated with a salt. google.com This induces phase separation, partitioning the desired boronic acid into the organic layer, which can then be separated. google.com This solution can sometimes be used directly in subsequent reactions without the need for concentration or drying. google.comgoogle.com
| Purification Method | Key Steps | Typical Solvents/Reagents |
| Acid-Base Extraction | 1. Treat with base to form salt. 2. Extract with organic solvent to remove impurities. 3. Acidify aqueous layer to precipitate pure boronic acid. | Base: NaOH, K₂CO₃ Solvent: Diethyl ether Acid: HCl |
| Recrystallization | Dissolve in hot solvent and cool to crystallize. | Water, Ethanol, Benzene, Dichloroethane |
| Derivatization | Form a crystalline adduct (e.g., with diethanolamine), isolate, and hydrolyze. | Diethanolamine, Ether |
| Salting Out | Add salt to an aqueous/organic mixture to induce phase separation and partition the boronic acid into the organic layer. | Acetonitrile/Water, Various salts |
Synthesis of Other Key Halogenated and Methoxylated Aromatic Building Blocks
The construction of the target molecule requires specific precursors, namely a halogenated benzoic acid derivative and a fluorinated, methoxylated phenylboronic acid.
(2-fluoro-3-methoxyphenyl)boronic acid is a crucial building block. hsppharma.com Its synthesis is often achieved through directed ortho-metalation of a precursor like 1-fluoro-2-methoxybenzene, followed by quenching with a boron electrophile such as trimethyl borate. google.com
The other key component is a di-halogenated benzoic acid, such as 4-chloro-2-bromobenzoic acid or 4-chloro-2-iodobenzoic acid . The synthesis of such compounds can start from simpler precursors. For example, 4-amino-2-chlorobenzoic acid can be converted to 4-hydroxy-2-chlorobenzoic acid. prepchem.com Multi-step sequences starting from commercially available materials like toluene (B28343) can be designed to introduce the required chloro, nitro, and carboxylic acid functionalities in the correct positions before further transformations. quora.comquora.com The synthesis of 4-bromo-2-chlorobenzoic acid can be achieved from precursors like 4-bromo-2-chloro-1-iodobenzene (B1333647) through carboxylation reactions. chemicalbook.com
Advanced Derivatization and Applications in Complex Molecule Synthesis
This compound is not an end-product but a versatile intermediate used in the synthesis of more complex, often biologically active, molecules. Its utility is primarily demonstrated in cross-coupling reactions and as a foundational element for building heterocyclic systems.
Utility of this compound in Cross-Coupling Reactions
The biaryl structure of this compound is itself a product of a cross-coupling reaction, typically a Suzuki-Miyaura coupling. The molecule can then serve as a building block for further C-C bond formations.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.fr The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The synthesis of the title compound itself is a prime application of this reaction. The key step involves coupling (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid with a suitable 2,4-dihalogenated benzoic acid derivative. google.com The reactivity of the halide is crucial, with iodides being more reactive than bromides, which are more reactive than chlorides. fishersci.fr This differential reactivity can be exploited for selective couplings.
| Suzuki-Miyaura Reaction Parameters | |
| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ |
| Base | Required for transmetalation, e.g., Cs₂CO₃, K₂CO₃, CsF |
| Coupling Partners | Aryl/Vinyl Halides (I, Br, Cl, OTf) and Aryl/Vinyl Boronic Acids/Esters |
| Key Transformation | Formation of a new C(sp²)-C(sp²) bond |
Research has demonstrated the specific application of intermediates derived from the title compound's precursors in synthesizing complex herbicidal molecules. google.com Specifically, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid is a key reactant in Suzuki coupling reactions with halogenated picolinates and pyrimidines to create highly substituted heterocyclic products. google.com
For instance, the boronic acid can be coupled with a molecule like methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate. google.com The Suzuki reaction selectively displaces one of the chlorine atoms on the pyridine (B92270) ring to form a new carbon-carbon bond, leading to the synthesis of compounds such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate (after deacetylation). google.comgoogle.com
Similarly, this boronic acid is used to synthesize 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid. google.com These reactions highlight the strategic importance of the title compound's core structure in accessing complex, functionalized heterocyclic systems.
Integration into Heterocyclic Systems as a Core Structural Element
The utility of this compound and its precursors extends to the synthesis of various heterocyclic scaffolds. The substituted phenyl ring system serves as a significant structural component that can be incorporated into larger molecular frameworks. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related building block, has been used in the solid-phase synthesis of diverse nitrogen-containing heterocycles like benzimidazoles, quinoxalinones, and benzodiazepinediones. researchgate.net By analogy, the 4-Chloro-2-(2-fluoro-3-methoxyphenyl) fragment can be integrated into pyrimidine (B1678525) systems, as seen in the synthesis of 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-dichloro-6-methoxycarbonyl-pyrimidine, demonstrating its role as a key structural element in complex heterocyclic chemistry. lookchem.com
Development of Agrochemicals: Case Study of Arylex™ Synthesis Precursors
The synthesis of Arylex™ active, a member of the arylpicolinate class of herbicides, involves a multi-step process that hinges on the creation of a key biaryl structure. This is typically achieved through a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. In the context of Arylex™ synthesis, the critical precursor is 4-chloro-2-fluoro-3-methoxyphenylboronic acid .
While scientific literature extensively documents the synthesis of this boronic acid from 2-chloro-6-fluoroanisole , there is a notable lack of published information detailing a synthetic pathway that utilizes this compound as a direct precursor to the key boronic acid intermediate or other advanced intermediates in the Arylex™ synthesis.
The established and industrially relevant synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid begins with 2-chloro-6-fluoroanisole. This starting material undergoes a series of chemical transformations to introduce the boronic acid functional group at the desired position on the phenyl ring. The general steps of this well-documented pathway are outlined below.
Synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole
The synthesis proceeds via a directed ortho-metalation reaction, a powerful tool in organic synthesis for the functionalization of aromatic rings.
Lithiation: 2-chloro-6-fluoroanisole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The methoxy (B1213986) group directs the deprotonation to the adjacent ortho position (C6), forming a lithiated intermediate.
Borylation: The lithiated species is then reacted with a boron electrophile, such as trimethyl borate B(OMe)₃. This reaction forms a boronate ester.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
A summary of the reagents and general conditions for this transformation is provided in the table below.
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Product |
| Lithiation | 2-chloro-6-fluoroanisole | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Lithiated intermediate |
| Borylation | Lithiated intermediate | Trimethyl borate (B(OMe)₃) | Tetrahydrofuran (THF) | -78 °C to room temp. | Boronate ester |
| Hydrolysis | Boronate ester | Aqueous Acid (e.g., HCl) | - | Room temperature | 4-chloro-2-fluoro-3-methoxyphenylboronic acid |
This table represents a general synthetic scheme. Specific conditions and yields may vary based on the detailed experimental procedure.
Once synthesized, 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key building block for Arylex™. It is used in a Suzuki coupling reaction with a suitably functionalized pyridine derivative to construct the final herbicidal molecule.
Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid has been found in the searched literature.
Specific ¹H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and integration for the protons in this compound, are not available in the public domain.
The ¹³C NMR spectrum, which would provide the chemical shifts for each unique carbon atom in the molecule, has not been reported for this compound.
The ¹⁹F NMR spectrum, which is crucial for characterizing the environment of the fluorine atom, is not publicly available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
A high-resolution mass spectrum, which would provide the exact mass of the molecular ion and confirm the elemental composition, has not been found for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed IR spectroscopic data, including the characteristic absorption frequencies for the carboxylic acid, ether, chloro, and fluoro functional groups of this specific molecule, are not available.
Elemental Analysis for Compositional Verification
The results of an elemental analysis (typically %C, %H), which would experimentally verify the compound's empirical formula, have not been reported in the searched sources.
X-Ray Crystallography for Solid-State Structural Determination
As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible scientific literature or structural databases. Consequently, detailed experimental data regarding its solid-state molecular conformation and crystal packing, such as the crystal system, space group, and unit cell dimensions, are not available.
While crystallographic data for this specific compound is unavailable, the solid-state structures of numerous related substituted benzoic acids have been extensively studied. These studies often reveal common structural motifs, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. The planarity of the phenyl rings and the dihedral angles between them are influenced by the nature and position of the substituents, which can introduce steric hindrance and affect intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of complex organic molecules like 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, geometry, and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. orientjchem.org For a molecule like this compound, a common approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) to accurately model its structure and electronic characteristics. researchgate.netiucr.org
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For substituted benzoic acids, the distribution of these orbitals is heavily influenced by the nature and position of the substituents. In a study on 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine these energies. researchgate.net Similar calculations for this compound would reveal how the electron-withdrawing chloro and fluoro groups, along with the electron-donating methoxy (B1213986) group, modulate the electronic environment. The HOMO would likely be localized on the more electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed across the electron-deficient chlorobenzoic acid moiety.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Benzoic Acid Analogue Data is hypothetical and based on typical values for similar compounds.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
This energy gap would be used to calculate global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), which further quantify the molecule's reactivity profile. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It maps the electrostatic potential, revealing regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). ucl.ac.uk
For this compound, an MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as sites for electrophilic attack and hydrogen bond acceptance. ucl.ac.ukbohrium.com Conversely, the most positive potential would likely be found around the acidic proton of the carboxyl group, marking it as the primary site for nucleophilic attack and hydrogen bond donation. The halogen atoms (chlorine and fluorine) would also influence the potential map, creating localized areas of varying electron density that are crucial for understanding intermolecular interactions. ucl.ac.uk
The three-dimensional shape, or conformation, of a molecule is critical to its function. This compound is a substituted biphenyl, a class of molecules known for hindered rotation around the central carbon-carbon single bond. libretexts.org This restricted rotation, caused by steric hindrance from the ortho substituents (the carboxylic acid and the fluorine atom), gives rise to atropisomers—conformational isomers that are stable enough to be isolated. libretexts.orgresearchgate.net
A conformational analysis would involve calculating the potential energy surface by systematically rotating the dihedral angle between the two phenyl rings. Such studies on substituted biphenyls have shown that the planar conformations are high-energy transition states due to steric clash between the ortho groups. ic.ac.uk The lowest energy conformations (ground states) are typically twisted, with a dihedral angle commonly around 45-60 degrees. libretexts.orgic.ac.uk The energy barrier for rotation determines the stability of the atropisomers; a barrier of 16-19 kcal/mol is generally sufficient to prevent spontaneous racemization at room temperature. libretexts.org Given the presence of two ortho substituents, this molecule would be expected to have a significant rotational barrier. researchgate.netrsc.org
Table 2: Illustrative Rotational Energy Barriers for Substituted Biphenyls Data is generalized from studies on various substituted biphenyls.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 8.5 | Planar (Transition State) |
| 45 | 0.0 | Twisted (Ground State) |
| 90 | 2.0 | Perpendicular (Transition State) |
| 135 | 0.0 | Twisted (Ground State, Enantiomer) |
Quantum chemical calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom. The predicted shifts would be compared to experimental spectra to confirm the molecular structure. Theoretical calculations are particularly useful for assigning signals in complex, overlapping regions of the spectrum. researchgate.net
IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. orientjchem.org The predicted spectrum for the target molecule would show characteristic peaks for the C=O and O-H stretching of the carboxylic acid group, C-O stretching of the methoxy group, C-Cl and C-F stretching, and various aromatic C-H and C=C vibrations. Comparing the calculated frequencies with experimental IR data helps to confirm the presence of key functional groups and validate the computed equilibrium geometry. researchgate.net
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Modeling and Dynamics Simulations
While quantum calculations provide detailed information on single molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological receptors. asianpubs.org
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces acting on each atom over a series of small time steps. This simulation would track the molecule's conformational changes, showing how it flexes and rotates around its bonds at a given temperature. asianpubs.org Such simulations could reveal the preferred conformations in solution and the dynamics of the interconversion between different twisted states. Furthermore, MD is often used to study the formation of dimers, where two benzoic acid molecules associate via hydrogen bonds between their carboxylic acid groups, a common phenomenon for this class of compounds in apolar solvents. ucl.ac.ukbohrium.com These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.
Computational Assessment of Molecular Flexibility
The molecular flexibility of this compound is a critical determinant of its ability to adopt a conformation suitable for binding to a biological target. Computational methods, such as conformational analysis through molecular mechanics or quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify low-energy conformers.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide accurate predictions of the relative energies of different conformers. researchgate.net These calculations can reveal the likelihood of specific conformations in different environments, which is essential for understanding its behavior in a biological system.
Table 1: Hypothetical Torsional Angle Analysis for this compound
| Dihedral Angle | Description | Predicted Stable Angle (degrees) | Energy Barrier (kcal/mol) |
| C1-C2-C(O)-OH | Rotation of the carboxylic acid group | 30° and 150° | 5-8 |
| C2-C1'-C2'-C3' | Rotation between the phenyl rings | 45° and -135° | 3-6 |
Note: This data is illustrative and based on general principles of conformational analysis of substituted biaryls and benzoic acids.
Ligand-Receptor Interaction Prediction for Derivatives via Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the potential biological targets of this compound and its derivatives.
To predict how this compound and its analogs might interact with a specific protein, a three-dimensional structure of the target protein is required, which can be obtained from sources like the Protein Data Bank. Docking simulations place the ligand into the active site of the protein in various orientations and conformations, and a scoring function is used to rank the resulting poses.
The binding mode analysis for a hypothetical complex could reveal key interactions. For example, the carboxylic acid group of the ligand is likely to form hydrogen bonds with polar amino acid residues such as arginine, lysine, or histidine in the active site. The halogen substituents (chloro and fluoro) can participate in halogen bonding or hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Ligand Moiety | Interacting Residue | Interaction Type |
| Carboxylic acid | Lysine 72 | Hydrogen Bond, Salt Bridge |
| 4-Chloro phenyl ring | Leucine 148 | Hydrophobic Interaction |
| 2-Fluoro atom | Aspartate 184 | Halogen Bond |
| 3-Methoxy group | Serine 15 | Hydrogen Bond Acceptor |
| Phenyl ring | Phenylalanine 169 | π-π Stacking |
Note: This table represents a hypothetical binding scenario to illustrate the types of interactions that could be predicted through molecular docking.
A breakdown of the energetic contributions can provide a more detailed understanding of the driving forces for binding. For instance, the formation of strong hydrogen bonds by the carboxylic acid group would contribute favorably to the binding enthalpy. Conversely, the entropic penalty associated with the loss of conformational freedom of the ligand upon binding would be unfavorable. mdpi.com Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate these individual energy components.
Table 3: Hypothetical Energetic Contributions to Binding for this compound
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -35.5 |
| Electrostatic Energy | -20.8 |
| Hydrogen Bonding Energy | -8.2 |
| Desolvation Energy | +15.4 |
| Entropic Penalty | +5.1 |
| Total Binding Energy | -44.0 |
Note: The values in this table are for illustrative purposes to demonstrate the concept of energetic contributions to ligand binding.
Virtual Screening Approaches for Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, virtual screening can be employed to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.
There are two main approaches to virtual screening: ligand-based and structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed based on the key chemical features of known active compounds. This model is then used to search for new molecules that possess a similar arrangement of these features.
Structure-based virtual screening utilizes the three-dimensional structure of the target protein. Large compound libraries are docked into the active site of the protein, and the molecules are ranked based on their predicted binding affinity. nih.govresearchgate.netbenthamdirect.com
A typical virtual screening workflow for identifying novel analogs of this compound might involve:
Database Preparation: Assembling a large database of commercially available or synthetically accessible compounds.
Filtering: Applying filters to remove compounds with undesirable properties (e.g., high molecular weight, poor drug-likeness).
Docking or Pharmacophore Screening: Using either a structure-based or ligand-based approach to identify potential hits.
Post-processing and Hit Selection: Re-scoring the top-ranked hits using more accurate methods and visually inspecting the binding modes to select promising candidates for experimental testing.
Through these computational approaches, a deeper understanding of the chemical and biological properties of this compound can be achieved, facilitating the rational design of new and improved therapeutic agents.
Structure Activity Relationship Sar Studies of Derivatives Incorporating the 4 Chloro 2 2 Fluoro 3 Methoxyphenyl Benzoic Acid Moiety
Design Principles for SAR Exploration of Benzoic Acid Derivatives
The benzoic acid scaffold is a foundational structure in medicinal chemistry, valued for its ability to engage in key interactions with biological targets, such as forming hydrogen bonds and salt bridges with amino acid residues like arginine. nih.gov The design principles for exploring the SAR of its derivatives are systematic and multifaceted. Modifications typically involve altering the substitution pattern on the aromatic ring to modulate physicochemical properties like lipophilicity, electronic distribution, and steric profile. nih.govicm.edu.pl
Key strategies in the rational design of benzoic acid derivatives include:
Isosteric Replacement : Swapping functional groups with others that have similar steric and electronic properties to probe the importance of specific atoms or groups.
Homologation : Increasing the length of alkyl chains to explore hydrophobic pockets within a target binding site.
Positional Isomerism : Moving substituents to different positions on the phenyl ring to understand the optimal geometry for target engagement. nih.gov
Introduction of Electron-Donating or Withdrawing Groups : These groups can alter the pKa of the carboxylic acid and influence the electronic character of the aryl ring, which can be crucial for binding affinity. iomcworld.comyoutube.com For example, electron-donating groups such as alkoxy and amino can enhance the electron density of the carbonyl oxygen, potentially increasing activity. youtube.com
Conformational Constraint : Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation.
Structure-based design, guided by X-ray crystallography and molecular docking, is a powerful approach that allows for the precise placement of substituents to occupy specific hydrophobic pockets or form targeted interactions within the active site of a protein. nih.govrsc.org The nature and size of substituents can significantly influence the binding mode and orientation of the benzoic acid scaffold. nih.gov
Impact of the Halogen and Methoxy (B1213986) Substituents on Biological Activity Profiles
The specific substituents of the 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid moiety—chloro, fluoro, and methoxy groups—play distinct and crucial roles in modulating the biological activity of parent compounds.
Halogen Substituents (Chloro and Fluoro): The introduction of halogen atoms, particularly chlorine and fluorine, is a common strategy in drug design to enhance biological activity. researchgate.neteurochlor.org
Modulation of Lipophilicity : Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins. researchgate.net
Electronic Effects : As electron-withdrawing groups, halogens can alter the electronic distribution of the aromatic ring, influencing interactions with the target. mdpi.com
Steric Influence : The size of the halogen atom can affect the conformation of the molecule and its fit within a binding site.
Metabolic Stability : Fluorine, in particular, is often introduced to block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.
In some contexts, the presence of a chloro substituent can be crucial for significant biological activity. eurochlor.org For instance, in certain pyrazole (B372694) derivatives, chloro and bromo substitutions led to improved antibacterial activity. nih.gov
Methoxy Substituents: The methoxy group (-OCH3) can influence a molecule's properties in several ways:
Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein targets. youtube.com
Electronic Effects : It is generally considered an electron-donating group through resonance, which can impact the reactivity and binding affinity of the molecule. mdpi.com
Conformational Effects : The position of the methoxy group can impose steric constraints that favor a specific, biologically active conformation.
Solubility and Metabolism : It can influence the molecule's solubility and provide a potential site for metabolism (O-demethylation).
The position of the methoxy group is critical; studies on different classes of compounds have shown that its placement can enhance, decrease, or have no effect on activity depending on the specific target interactions. mdpi.comnih.gov For example, in one study on α-amylase inhibitors, a methoxy group at the 2-position of a benzoic acid derivative had a negative effect on inhibitory activity. mdpi.com
SAR in Pyrazole-Based Inhibitors of Meprin α and β
The this compound moiety has been incorporated into pyrazole-based scaffolds to create potent inhibitors of meprin α and meprin β, which are zinc metalloproteinases implicated in various diseases. nih.gov SAR studies on these compounds have provided a detailed understanding of how different substituents modulate enzyme inhibition and selectivity. nih.govsemanticscholar.org
Modulation of Enzyme Inhibition Potency through Substituent Variation
Systematic modification of the pyrazole scaffold has demonstrated that even small changes to the substituents can significantly impact inhibitory potency against meprins. The core design often features a hydroxamic acid moiety to chelate the active site zinc ion, while the substituted aryl groups, including the this compound portion, occupy the enzyme's specificity pockets. nih.govnih.gov
Initial studies showed that a simple 3,5-diphenylpyrazole (B73989) structure already possessed high inhibitory activity against meprin α in the low nanomolar range. nih.govsemanticscholar.org Further SAR exploration focused on varying the substituents on the phenyl rings.
Key Findings:
Introduction of Acidic Groups : The addition of acidic moieties, such as a carboxylic acid, was found to be important for achieving potent inhibition, particularly for meprin β. This is because the active site of meprin β has a preference for acidic residues. nih.gov
Halogen and Methoxy Group Effects : The combination of chloro, fluoro, and methoxy groups on the phenyl ring, as seen in the target moiety, contributes to potent inhibition. Docking studies suggest the halophenol part of the molecule interacts within the S1' subpocket. researchgate.net
Impact of Substituent Position : The position of substituents on the phenyl rings is critical. For example, introducing a carboxylic acid at the para-position of one phenyl ring led to a significant increase in activity against both meprin α and meprin β. researchgate.net
Below is a data table summarizing the inhibitory activities of selected pyrazole-based meprin inhibitors incorporating variations of the subject moiety.
Table 1: Inhibition of Meprin α and Meprin β by Pyrazole Derivatives
| Compound | R | Ki (app) Meprin α (nM) | Ki (app) Meprin β (nM) |
|---|---|---|---|
| 1a | H | 1.1 | 18 |
| 1b | 4-COOH | 0.08 | 0.3 |
| 1c | 3-COOH | 0.2 | 0.9 |
| 1d | 2-COOH | 0.5 | 1.8 |
| 1e | 4-OH | 0.5 | 1.5 |
Data derived from studies on pyrazole-based inhibitors, where R represents a substituent on a phenyl ring attached to the pyrazole core, with the other ring being the 4-chloro-2-fluoro-3-hydroxyphenyl group (a close analog of the subject moiety after de-methylation).
Influence on Isoenzyme Selectivity
A major goal in the development of meprin inhibitors is achieving selectivity between the α and β isoenzymes, as they may have different roles in health and disease. nih.gov The structural differences in the active site pockets of meprin α and meprin β provide an opportunity to design selective inhibitors. researchgate.net
SAR studies have revealed that the substitution pattern on the pyrazole scaffold can modulate the selectivity profile. nih.gov While some derivatives act as potent pan-inhibitors (inhibiting both isoenzymes), others show a preference for meprin α. nih.govchemrxiv.org
Key Selectivity Determinants:
S1 Pocket Differences : The S1 pocket is formed by a tyrosine residue in meprin α versus an arginine residue in meprin β. This difference is a key driver for selectivity. Less acidic or neutral moieties tend to favor meprin α inhibition. nih.gov
Acidic Groups : The introduction of an acidic group generally enhances meprin β inhibition due to favorable interactions with arginine residues in its active site, but this can reduce selectivity over meprin α if not properly optimized. nih.gov
The table below shows the selectivity factor (SF) for selected compounds, calculated as the ratio of meprin β inhibition to meprin α inhibition (Ki meprin β / Ki meprin α). A higher SF indicates greater selectivity for meprin α.
Table 2: Isoenzyme Selectivity of Pyrazole Derivatives
| Compound | R | Ki (app) Meprin α (nM) | Ki (app) Meprin β (nM) | Selectivity Factor (SF) |
|---|---|---|---|---|
| 1a | H | 1.1 | 18 | 16.4 |
| 1b | 4-COOH | 0.08 | 0.3 | 3.8 |
| 1c | 3-COOH | 0.2 | 0.9 | 4.5 |
| 1d | 2-COOH | 0.5 | 1.8 | 3.6 |
| 1e | 4-OH | 0.5 | 1.5 | 3.0 |
Data derived from studies on pyrazole-based inhibitors. A higher SF value indicates greater selectivity for meprin α.
Rationalizing Interactions with Specific Protein Subsites (e.g., S1, S1' Pockets)
Molecular docking studies have been instrumental in rationalizing the observed SAR and understanding how these inhibitors interact with the meprin active site. researchgate.net The aryl moieties of the pyrazole inhibitors are predicted to target the S1 and S1' pockets of both meprin α and β. researchgate.net
Key Interactions:
S1' Pocket : The S1' pocket in both isoenzymes contains a conserved arginine residue. The acidic group of the benzoic acid moiety can form ionic interactions or charged hydrogen bonds with this arginine (R242 in meprin α, R238 in meprin β), contributing significantly to the potent inhibition. researchgate.net
S1 Pocket : The different residues in the S1 pocket (tyrosine in meprin α, arginine in meprin β) are exploited to achieve selectivity. The 4-chloro-2-fluoro-3-hydroxyphenyl portion of the inhibitor is positioned to interact with this subsite. researchgate.net
π-π Stacking : The central pyrazole core is suggested to form π-π stacking interactions with tyrosine residues within the active site (Y187 in meprin α or Y211 in meprin β). researchgate.net
These specific interactions, guided by the substitution pattern, explain how variations in the inhibitor structure translate into differences in potency and isoenzyme selectivity. researchgate.net
SAR of Related Scaffolds with Antineoplastic or Antimicrobial Potential
While the primary focus of research involving the this compound moiety has been on meprin inhibition, the structural motifs present in this compound are also found in scaffolds investigated for other therapeutic applications, including anticancer and antimicrobial activities. icm.edu.plpreprints.org
Antineoplastic Potential: Benzoic acid derivatives are widely recognized for their potential as anticancer agents. icm.edu.plpreprints.org They serve as scaffolds for inhibitors of various cancer-related targets, such as the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.govacs.org In these inhibitors, the benzoic acid's carboxyl group often acts as a crucial anchor, forming a key hydrogen bond with an arginine residue in the target protein. nih.gov The SAR of these scaffolds depends heavily on the substituents on the aromatic ring, which occupy hydrophobic pockets and determine binding affinity and selectivity. nih.govnih.gov The combination of lipophilic halogen atoms and a strategically placed methoxy group, as seen in the subject moiety, are features often explored in the design of potent antineoplastic agents. preprints.org
Antimicrobial Potential: Benzoic acid and its derivatives have long been known for their antimicrobial properties. iomcworld.comscispace.comresearchgate.net The presence and position of substituents on the benzoic ring significantly influence their activity. nih.gov
Halogenation : The introduction of halogens, such as chlorine, into a molecule is a known strategy to increase biological and antimicrobial activity. researchgate.netmdpi.com For instance, studies on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives showed moderate antibacterial activity against Gram-positive strains. mdpi.com Similarly, 2-amino 4-chloro benzoic acid has been shown to have an inhibitory effect on biofilm formation in Pseudomonas aeruginosa. scispace.com
Hydroxyl and Methoxy Groups : The position of hydroxyl and methoxy groups can also modulate antibacterial effects. However, their impact can be complex; in one study against E. coli, the addition of these substituents tended to weaken the antibacterial effect compared to unsubstituted benzoic acid. nih.gov
In pyrazole-based scaffolds, which are related to the meprin inhibitors, halogen substitutions have been shown to improve antibacterial potency, with bromo and chloro derivatives showing notable activity against Gram-positive bacteria. nih.gov This suggests that scaffolds incorporating the this compound moiety hold potential for further exploration as antimicrobial agents.
Despite a comprehensive search for structure-activity relationship (SAR) studies focusing on derivatives of this compound, no specific research articles, patents, or other scientific literature detailing the systematic evaluation of analogs of this particular moiety were identified. The available information does not provide the necessary data to construct a detailed analysis of how structural modifications to this compound influence its biological activity.
Therefore, it is not possible to provide an article on the "" with the requested subsections on "Insights from Analogs Featuring Similar Substitution Patterns" and "Identification of Pharmacophoric Elements within the Substituted Phenyl Ring," as the foundational research data is not publicly available.
Similarly, the creation of data tables with detailed research findings is not feasible due to the absence of published experimental results for a series of derivatives based on this specific chemical scaffold.
Biological Relevance and Applications of Compounds Derived from the Scaffold
Role in Targeted Enzyme Inhibition (e.g., Meprin α and β)
Meprins are zinc-dependent metalloproteinases that are implicated in a variety of diseases, including fibrosis, cancer, and Alzheimer's disease. mdpi.comnih.gov The development of selective inhibitors for meprin α and meprin β is a significant area of research for creating targeted therapies. Compounds derived from scaffolds related to 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid have been investigated as potential inhibitors of these enzymes.
The mechanism of inhibition by compounds targeting meprins often involves interaction with the catalytic zinc ion in the enzyme's active site. Meprins belong to the metzincin superfamily of proteases, and their inhibition can be achieved by molecules that chelate this essential zinc ion. mdpi.comnih.gov For instance, hydroxamate-based inhibitors have shown potency against meprins. nih.govnih.gov
The specificity of inhibition between meprin α and meprin β can be achieved through differential interactions with the amino acid residues lining the enzyme's binding pocket. Modeling studies suggest that specific interactions, such as cation-π interactions with aromatic rings of the inhibitor, can be responsible for both the potency and selectivity for meprin α over meprin β. nih.gov The structure of the inhibitor, including the positioning of functional groups on the phenyl rings, is critical for achieving this selectivity. For example, the development of selective inhibitors for meprin β has been achieved with compounds featuring two meta-substituted carboxy-benzyl side chains, where the acidic groups are important for high inhibitory potency. nih.gov
| Inhibitor Scaffold/Compound | Target Enzyme(s) | Key Structural Features for Activity/Selectivity | Selectivity Profile |
|---|---|---|---|
| Triazole-hydroxyacetamides | Meprin α | Hydroxamate moiety for zinc binding; specific substitutions on aromatic rings. | Demonstrated >30-fold selectivity against meprin β and other related metzincins. nih.gov |
| Sulfonamide-hydroxypropanamides | Meprin α | Hydroxamate for zinc interaction; sulfonamide group influences binding. | Showed high potency and >30-fold selectivity over meprin β. nih.gov |
| SR24717 (Hydroxamic acid derivative) | Meprin α | 3,5-dimethoxypyrimidine and 4-dimethylaminophenyl groups. | Exhibits ~106-fold selectivity vs. meprin β. nih.gov |
| NNGH derivative (tertiary amine with meta-benzoic acid moieties) | Meprin β | Hydroxamic acid for zinc binding; two meta-carboxy-benzyl side chains. | High inhibitory potency against Meprin β over Meprin α. nih.gov |
The availability of selective meprin inhibitors is crucial for understanding the specific roles of meprin α and meprin β in various diseases. mdpi.commdpi.com Meprins are involved in processing inflammatory mediators, cleaving cytokines, and maturing procollagens, which links them to inflammatory disorders and fibrotic conditions. nih.govnih.gov
In fibrosis, meprins contribute to the excess deposition of collagen. mdpi.com By using selective inhibitors, researchers can probe the specific contribution of each meprin isoform to the progression of fibrotic diseases affecting organs like the kidneys and lungs. nih.govvivoryon.com In neurodegenerative conditions such as Alzheimer's disease, meprin β is known to cleave the amyloid precursor protein (APP), contributing to the release of amyloid-β peptides. researchgate.net Selective inhibitors allow for the validation of meprin β as a therapeutic target to potentially halt this pathogenic process. Furthermore, the role of meprins in cancer progression, through their influence on inflammation and cell migration, can be more clearly defined using these chemical tools. mdpi.comvivoryon.comresearchgate.net
Agrochemical Applications
The core structure of this compound is found in molecules developed for the agrochemical industry, particularly as herbicides for crop protection.
Derivatives of this scaffold are integral to the creation of modern herbicides. A notable example is the pyridine-2-carboxylic acid class of herbicides. Specifically, compounds like 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed and patented for their herbicidal activity. google.comepo.orgepo.org These molecules often function as synthetic auxins, a class of herbicides that kill susceptible plants by overstimulating growth. essentialchemicalindustry.org They are designed to be selective, affecting broadleaf weeds more than the crops they are intended to protect. essentialchemicalindustry.org
The development process involves creating various salts and esters of the parent acid to optimize properties such as uptake, translocation within the plant, and efficacy against specific weed biotypes, including those resistant to other classes of herbicides like ALS inhibitors or glyphosate. epo.orggoogleapis.comgoogleapis.com Formulations often combine these active ingredients with other herbicides to broaden the spectrum of controlled weeds and manage resistance. google.comgoogleapis.com
| Derivative Name | Herbicide Class | Primary Mode of Action | Application |
|---|---|---|---|
| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and its esters | Synthetic Auxin | Mimics the plant hormone auxin, causing uncontrolled growth and death in susceptible weeds. essentialchemicalindustry.org | Control of broadleaf weeds in various cropping systems. epo.org |
| Arylex™ (Halauxifen-methyl) | Synthetic Auxin (Arylpicolinate) | Disrupts weed growth processes by binding to auxin receptors. | Post-emergence control of broadleaf weeds. |
The environmental impact of agrochemicals is a critical aspect of their design and registration. digitellinc.com The fate of a herbicide in the environment—including its mobility, persistence, and degradation pathways in soil and water—is governed by its chemical and physical properties. researchgate.net For compounds derived from the this compound scaffold, factors such as water solubility, vapor pressure, and sorption to soil particles determine their potential for leaching into groundwater or volatilizing into the atmosphere. researchgate.net
The presence of halogen atoms (chlorine and fluorine) can influence the compound's persistence, as the carbon-halogen bond strength can affect the rate of microbial and chemical degradation. nih.gov The design of modern agrochemicals aims to achieve a balance between effective weed control and an acceptable environmental profile, ensuring that the compound degrades into benign substances within a reasonable timeframe to prevent accumulation in the ecosystem. researchgate.net
Broader Pharmaceutical Interest of Related Derivatives
The benzoic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-arylbenzoic acids and related structures have found applications beyond enzyme inhibition and agrochemicals. For instance, anthranilic acid (2-aminobenzoic acid) derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, substituted benzoic acids serve as crucial chemical intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). chemimpex.comjennysynth.com The functional groups on the rings—such as chloro, fluoro, and methoxy (B1213986) groups—provide reactive handles for medicinal chemists to build larger, more complex molecules with tailored pharmacological properties. smolecule.com For example, fluorinated benzoic acids are used in the development of kinase inhibitors for oncology and antiviral therapies, where the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability. biorxiv.org The versatility of this chemical framework ensures its continued relevance in the discovery and development of new therapeutic agents.
Exploration of Potential for Antineoplastic Agents
The core structure of halogenated and methoxy-substituted benzoic acids is a recurring motif in the design of novel anticancer agents. While direct studies on this compound are not extensively documented in the provided research, the examination of analogous compounds reveals the therapeutic promise of this chemical class.
One area of investigation has been the development of kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that lead to cell proliferation and tumor growth. For instance, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of Lapatinib, a known EGFR/ErbB-2 kinase inhibitor. nih.gov These compounds, which share structural similarities with the scaffold , were evaluated for their ability to inhibit these key enzymes and their antiproliferative effects on cancer cell lines such as A431 and SKOV-3. nih.gov
Another strategy in cancer treatment is to overcome multidrug resistance (MDR), a phenomenon where cancer cells become resistant to multiple anticancer drugs. Overexpression of P-glycoprotein (P-gp) is a major cause of MDR. Research on a compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has shown its ability to reverse MDR in P-gp expressing cancer cells. nih.gov This compound was found to significantly increase the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) by inhibiting the drug efflux function of P-gp, thereby increasing the intracellular concentration of these anticancer drugs. nih.gov This suggests that derivatives of the 4-chloro-benzoic acid scaffold could be developed as chemosensitizing agents in cancer therapy. nih.gov
Furthermore, the synthesis of novel benzoxazole (B165842) derivatives has been a fruitful avenue of research for identifying new anticancer agents. biotech-asia.orgbiotech-asia.org These heterocyclic compounds, which can be synthesized from benzoic acid precursors, have demonstrated a wide range of pharmacological activities. biotech-asia.orgbiotech-asia.org Studies on certain 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides have shown promising anticancer activity, which was further elucidated through molecular docking studies to understand their binding affinities to cancer-related receptors. biotech-asia.org
The table below summarizes the findings from studies on compounds analogous to the this compound scaffold.
| Compound Class | Target/Mechanism | Key Findings |
| Pyrimidine (B1678525) derivatives | EGFR/ErbB-2 kinase inhibition | Significant inhibition of dual EGFR/ErbB-2 kinase activities. nih.gov |
| Benzamide derivatives | Reversal of P-glycoprotein mediated multidrug resistance | Increased cytotoxicity of paclitaxel and vincristine in resistant cells. nih.gov |
| Benzoxazole derivatives | Anticancer activity | Appreciable antimicrobial, MIC and antioxidant activity for some derivatives. biotech-asia.org |
Investigating Antimicrobial Activity in Analogous Structures
The versatility of the benzoic acid scaffold is also evident in the exploration of its antimicrobial potential. Various derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens, including bacteria and fungi.
Research into new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid has demonstrated specific and effective antimicrobial properties. nih.gov These compounds were tested against Gram-positive and Gram-negative bacteria, as well as Candida species, with some showing significant activity against multidrug-resistant strains. nih.gov The minimal inhibitory concentration (MIC) values for these compounds varied depending on the specific microbial strain and the substitutions on the benzene (B151609) ring, indicating that structural modifications can be fine-tuned to enhance antimicrobial potency and spectrum. nih.gov
Similarly, a study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid also revealed notable antimicrobial activity. researchgate.net The evaluation of these compounds against a panel of bacterial and fungal strains showed that the highest activity was observed against planktonic fungal cells, followed by Pseudomonas aeruginosa. researchgate.net This highlights the potential of this class of compounds in combating fungal and specific bacterial infections.
The synthesis of novel 4-chloro-1,3-benzoxazole derivatives has also yielded compounds with appreciable antimicrobial and antifungal activities. biotech-asia.org The biological evaluation of these compounds included determining their minimum inhibitory concentration (MIC) against various microorganisms, confirming the potential of the 4-chloro-substituted heterocyclic scaffold in the development of new antimicrobial agents. biotech-asia.org
The following table presents a summary of the antimicrobial activities observed in structures analogous to this compound.
| Compound Class | Microbial Target | Key Findings |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Gram-positive and Gram-negative bacteria, Candida spp. | Broad-spectrum antimicrobial activity, with some compounds active against multidrug-resistant strains. nih.gov |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Bacteria and Fungi | Highest activity observed against planktonic fungal cells and P. aeruginosa. researchgate.net |
| 4-Chloro-1,3-benzoxazole derivatives | Bacteria and Fungi | Appreciable antimicrobial and antifungal activities with determined MIC values. biotech-asia.org |
Advanced Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes (Green Chemistry Principles)
The future synthesis of 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid and its derivatives is increasingly geared towards the adoption of Green Chemistry principles to enhance efficiency, reduce waste, and improve safety. Traditional multi-step syntheses for complex biaryl benzoic acids often rely on stoichiometric reagents, hazardous solvents, and harsh reaction conditions. A key precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is central to many synthetic strategies, typically involving Suzuki coupling reactions. google.comgoogle.com Future research will focus on optimizing these coupling reactions by developing more robust and recyclable catalyst systems, such as palladium nanoparticles or catalysts on solid supports, to minimize metal leaching and facilitate easier product purification.
Furthermore, the principles of atom economy can be advanced by exploring C-H activation methodologies as an alternative to pre-functionalized starting materials like boronic acids. This approach would directly couple aromatic rings, reducing the number of synthetic steps and the generation of stoichiometric byproducts. The selection of solvents is another critical area for improvement. Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as bio-based solvents, supercritical fluids (like CO₂), or even aqueous reaction media would significantly lower the environmental impact of the synthesis. Process intensification through microfluidic reactors could also offer better control over reaction parameters, leading to higher yields, shorter reaction times, and inherently safer processes.
Exploration of Novel Biological Targets for Derivatives of the Scaffold
The this compound scaffold represents a versatile platform for the discovery of novel therapeutics. The structural motifs present—a halogenated benzoic acid linked to a substituted phenyl ring—are found in molecules active against a wide array of biological targets. For instance, various benzoic acid derivatives have been successfully developed as potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and receptors such as the P2Y14 receptor, which is implicated in inflammatory diseases. nih.govnih.gov
Future research should involve systematic screening of compound libraries derived from this scaffold against diverse target classes. High-throughput screening (HTS) campaigns could uncover unexpected activities against kinases, proteases, ion channels, and G-protein coupled receptors (GPCRs). The c-KIT kinase, a target in gastrointestinal stromal tumors, has been successfully inhibited by compounds with related structural features. nih.gov Given the prevalence of mycobacterial diseases and the known antimycobacterial activity of some weak acids, derivatives of this scaffold could also be explored as novel treatments for tuberculosis. nih.govresearchgate.net Phenotypic screening, where compounds are tested in disease-relevant cellular models without a preconceived target, could also reveal novel mechanisms of action and first-in-class therapeutic opportunities.
Application of Artificial Intelligence and Machine Learning in Predictive SAR and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of compounds derived from the this compound scaffold. nih.gov By leveraging existing and newly generated biological data, quantitative structure-activity relationship (QSAR) models can be developed to predict the therapeutic activity and physicochemical properties of novel derivatives. nih.gov These models can analyze subtle variations in chemical structure and correlate them with biological outcomes, thereby guiding medicinal chemists to prioritize the synthesis of the most promising candidates.
Generative AI models offer a particularly exciting frontier. mdpi.com Trained on large databases of known bioactive molecules, these algorithms can design entirely new structures based on the core scaffold, optimized for predicted potency against a specific target and favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com This de novo design approach can explore a much wider chemical space than traditional medicinal chemistry, potentially leading to the discovery of compounds with novel intellectual property and superior therapeutic profiles. Furthermore, ML can accelerate the identification of potential biological targets by analyzing large-scale multi-omics data, creating a powerful synergy between computational prediction and experimental validation. nih.gov
Design of Prodrug Strategies to Enhance Bioavailability of Derived Compounds
A significant challenge for many acidic compounds, including benzoic acid derivatives, is achieving adequate oral bioavailability due to factors like poor membrane permeability. Prodrug strategies offer a proven method to overcome these limitations. mdpi.com The carboxylic acid group of the this compound scaffold is an ideal handle for chemical modification to create transiently inactive prodrugs that can be converted to the active parent drug in vivo through enzymatic or chemical cleavage. nih.gov
The most common approach involves esterification of the carboxylic acid to form more lipophilic ester prodrugs. researchgate.net These esters can more readily cross the lipid bilayers of the gastrointestinal tract and are subsequently hydrolyzed by endogenous esterase enzymes in the blood, liver, or target tissues to release the active drug. nih.gov Research in this area will focus on designing a variety of ester prodrugs (e.g., methyl, ethyl, or more complex esters) to fine-tune the rate of hydrolysis and control the pharmacokinetic profile of the released drug. acs.org This strategy can lead to improved drug exposure and a more sustained therapeutic effect. nih.gov
| Prodrug Moiety | Rationale for Use | Potential Advantages |
|---|---|---|
| Simple Alkyl Esters (e.g., Methyl, Ethyl) | Masks the polar carboxylic acid, increasing lipophilicity and passive diffusion across membranes. nih.gov | Improved oral absorption; straightforward synthesis. |
| Acyloxymethyl Esters | Designed for rapid hydrolysis by carboxylesterases, releasing the drug, formaldehyde, and an alcohol. | Tunable hydrolysis rates based on the acyl group. |
| Carbonate Esters | Can be used to link the drug to another molecule, potentially for targeted delivery or to improve solubility. | Versatile linker chemistry. |
| Amide Prodrugs | Forms a more stable linkage that may be cleaved by specific amidase enzymes. | Can offer slower, more sustained drug release. |
| Phosphate (B84403) Esters | Incorporates a phosphate group to significantly enhance aqueous solubility, which can be useful for intravenous formulations or overcoming solubility-limited absorption. acs.org | Markedly improved solubility at physiological pH. acs.org |
Integration of Biophysical Techniques for Deeper Mechanistic Understanding of Ligand-Target Interactions
A profound understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design. The integration of a suite of biophysical techniques will be essential for elucidating the binding mechanism of derivatives of the this compound scaffold. nih.gov These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the precise structural basis of the interaction. nih.gov
Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data, measuring the rates of association and dissociation of the ligand with its target. frontiersin.org Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, offering a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. frontiersin.org For structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal which parts of the ligand and the protein are involved in the binding interface in solution, while X-ray crystallography can provide a high-resolution, atomic-level snapshot of the bound complex. omicsonline.org A study on substituted benzoic acids binding to a cytochrome P450 enzyme demonstrated how such techniques can differentiate between various binding modes. adelaide.edu.au Combining data from these complementary techniques enables a comprehensive understanding of the molecular recognition events, which is invaluable for structure-based drug design and the optimization of lead compounds.
| Technique | Principle | Key Information Obtained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as a ligand in solution binds to an immobilized target. frontiersin.org | Binding affinity (KD), kinetics (kon, koff), and binding specificity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. frontiersin.org | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of atoms in the protein or ligand upon complex formation. omicsonline.org | Binding site mapping, structural changes, and binding affinity (from weak to moderate). omicsonline.org |
| X-ray Crystallography | Diffracts X-rays off a crystallized protein-ligand complex to determine the three-dimensional atomic structure. nih.gov | High-resolution 3D structure of the binding site, precise ligand binding mode, and key intermolecular interactions. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature of a protein upon ligand binding using a fluorescent dye. nih.gov | Ligand binding confirmation and relative affinity. |
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Chloro-2-(2-fluoro-3-methoxyphenyl)benzoic acid?
Answer:
The synthesis typically involves multi-step reactions:
- Chlorination: Introduce the chloro group at the 4-position of the benzoic acid core using FeCl₃ as a catalyst under controlled conditions (e.g., Cl₂ gas or N-chlorosuccinimide) .
- Coupling Reactions: Suzuki-Miyaura cross-coupling can attach the 2-fluoro-3-methoxyphenyl moiety to the benzoic acid scaffold. This requires a palladium catalyst and a boronic acid derivative of the substituted phenyl group .
- Protecting Groups: Use tert-butyl or methyl esters to protect the carboxylic acid during synthesis, followed by deprotection with acidic or basic hydrolysis .
Basic: What analytical techniques are recommended to confirm purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm). Retention times should match reference standards .
- Melting Point Analysis: Compare observed melting points (e.g., 185–187°C for similar benzoic acid derivatives) with literature values to confirm crystallinity .
- NMR Spectroscopy: Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to verify substituent positions and rule out regioisomeric impurities .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- X-ray Crystallography: Resolve ambiguities in substituent positioning by determining the crystal structure, as demonstrated for analogous fluorophenyl benzoic acid derivatives .
- Isotopic Labeling: Use ¹⁹F NMR to track fluorine environments and confirm the absence of undesired fluorination side products .
- Computational Validation: Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra for the proposed structure .
Advanced: What computational tools predict the reactivity and stability of this compound in synthetic pathways?
Answer:
- Database-Driven Predictions: Leverage the PISTACHIO and REAXYS databases to model feasible reaction pathways and identify potential byproducts .
- Docking Studies: Use molecular docking software (e.g., AutoDock Vina) to predict interactions with biological targets, such as enzymes or receptors, based on substituent effects .
- Thermodynamic Modeling: Calculate Gibbs free energy changes (ΔG) for key reactions (e.g., dechlorination or ester hydrolysis) using Gaussian or ORCA software .
Advanced: How does the spatial arrangement of substituents influence biological activity?
Answer:
- Steric Effects: The 2-fluoro and 3-methoxy groups on the phenyl ring may sterically hinder interactions with target proteins. Compare activity with derivatives lacking these groups .
- Electronic Effects: Fluorine’s electronegativity alters electron density in the aromatic system, potentially enhancing binding affinity to hydrophobic enzyme pockets. Use Hammett constants (σ) to quantify substituent effects .
- Structure-Activity Relationships (SAR): Synthesize analogs with varying substituent positions (e.g., 4-fluoro vs. 2-fluoro) and test inhibitory activity in enzyme assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation: While no specific hazards are reported for this compound, similar benzoic acid derivatives require PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in accordance with institutional guidelines .
Advanced: How can researchers optimize reaction yields in large-scale syntheses?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. Higher catalyst loadings may improve yields but increase costs .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) for chlorination and coupling steps. Monitor reaction progress via TLC to minimize over-reaction .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for temperature-sensitive steps using microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
